molecular formula C9H14N2O B3275037 4-(3-Methylpyrazin-2-YL)butan-1-OL CAS No. 61892-91-9

4-(3-Methylpyrazin-2-YL)butan-1-OL

Cat. No.: B3275037
CAS No.: 61892-91-9
M. Wt: 166.22 g/mol
InChI Key: RFZXUGJUGIQCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylpyrazin-2-YL)butan-1-OL is an organic compound with the molecular formula C9H14N2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a butanol group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpyrazin-2-YL)butan-1-OL typically involves the reaction of 3-methylpyrazine with a butanol derivative under specific conditions. One common method is the alkylation of 3-methylpyrazine with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpyrazin-2-YL)butan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-(3-Methylpyrazin-2-YL)butan-1-one or 4-(3-Methylpyrazin-2-YL)butanal.

    Reduction: Dihydro-4-(3-Methylpyrazin-2-YL)butan-1-OL.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methylpyrazin-2-YL)butan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylpyrazin-2-YL)butan-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, while the butanol group can form hydrogen bonds with amino acid side chains. These interactions can influence the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylpyrazin-3-YL)butan-1-OL
  • 4-(3-Ethylpyrazin-2-YL)butan-1-OL
  • 4-(3-Methylpyrazin-2-YL)pentan-1-OL

Uniqueness

4-(3-Methylpyrazin-2-YL)butan-1-OL is unique due to the specific positioning of the methyl group on the pyrazine ring and the butanol side chain. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

4-(3-methylpyrazin-2-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8-9(4-2-3-7-12)11-6-5-10-8/h5-6,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZXUGJUGIQCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90740423
Record name 4-(3-Methylpyrazin-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90740423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61892-91-9
Record name 4-(3-Methylpyrazin-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90740423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methylpyrazin-2-YL)butan-1-OL
Reactant of Route 2
4-(3-Methylpyrazin-2-YL)butan-1-OL
Reactant of Route 3
4-(3-Methylpyrazin-2-YL)butan-1-OL
Reactant of Route 4
Reactant of Route 4
4-(3-Methylpyrazin-2-YL)butan-1-OL
Reactant of Route 5
Reactant of Route 5
4-(3-Methylpyrazin-2-YL)butan-1-OL
Reactant of Route 6
4-(3-Methylpyrazin-2-YL)butan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.